molecular formula C9H9BrClNS B3029154 (5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride CAS No. 55810-75-8

(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride

Cat. No.: B3029154
CAS No.: 55810-75-8
M. Wt: 278.60
InChI Key: FNRMMKSEZJLOTG-UHFFFAOYSA-N
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Description

(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride (CAS: 744985-64-6) is a halogenated aromatic compound featuring a benzo[b]thiophene core substituted with a bromine atom at the 5-position and a methanamine group at the 3-position, forming a hydrochloride salt. Its molecular formula is C₉H₈BrNS·HCl, with a molar mass of 278.59 g/mol (free base: 242.14 g/mol). The compound’s melting point is reported as 37 °C, though this value may reflect decomposition or a solvate form rather than the pure crystalline state .

Structurally, the benzo[b]thiophene moiety confers aromaticity and planar rigidity, while the bromine substituent enhances lipophilicity and influences electronic properties. The hydrochloride salt improves solubility in polar solvents, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

(5-bromo-1-benzothiophen-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRMMKSEZJLOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656760
Record name 1-(5-Bromo-1-benzothiophen-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55810-75-8, 744985-64-6
Record name Benzo[b]thiophene-3-methanamine, 5-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55810-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-1-benzothiophen-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride typically involves the bromination of benzo[b]thiophene followed by amination and subsequent conversion to the hydrochloride salt. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors for bromination and amination steps, as well as efficient purification techniques such as crystallization and recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key parameters of (5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride and related compounds:

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Core Heterocycle Substituents
(5-Bromobenzo[b]thiophen-3-yl)methanamine HCl (744985-64-6) C₉H₈BrNS·HCl 278.59 37 Benzo[b]thiophene 5-Br, 3-methanamine
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl (690632-35-0) C₁₀H₉ClN₂S·HCl 261.17 268 Thiazole 4-Cl-phenyl, 4-methanamine
(R)-1-(5-Bromothiophen-3-yl)ethanamine HCl (2418596-90-2) C₆H₉BrClNS 242.56 Not reported Thiophene 5-Br, α-methyl-methanamine (R-configuration)
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine HCl (1803580-84-8) C₉H₉BrClN₃O 282.60 Not reported 1,2,4-Oxadiazole 3-Br-phenyl, 3-methanamine
2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine HCl (22964-00-7) C₁₀H₁₁BrClNS 292.62 Not reported Benzo[b]thiophene 5-Br, 3-ethanamine

Key Structural and Functional Differences

Heterocyclic Core
  • This increases binding affinity in receptor-targeted studies .
  • Thiazole (CAS 690632-35-0): The nitrogen-sulfur heterocycle offers hydrogen-bonding sites, improving solubility and intermolecular interactions. Its higher melting point (268 °C) suggests greater crystalline stability .
  • 1,2,4-Oxadiazole (CAS 1803580-84-8): The oxygen-nitrogen ring system introduces polarity and metabolic resistance, often exploited in medicinal chemistry for protease inhibition .
Substituent Effects
  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric bulk and lipophilicity compared to chlorine (e.g., CAS 690632-35-0). This affects membrane permeability and pharmacokinetics .
  • Methanamine vs. Ethanamine: The ethanamine derivative (CAS 22964-00-7) has a longer alkyl chain, reducing solubility (292.62 g/mol vs.
Stereochemical Considerations

The (R)-configured α-methyl group in CAS 2418596-90-2 introduces chirality, which may lead to enantioselective biological activity. This is absent in the target compound, suggesting divergent pharmacological profiles .

Biological Activity

(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other relevant properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₉H₉BrClNS
  • Molecular Weight : Approximately 278.60 g/mol
  • Form : Hydrochloride salt, enhancing solubility in aqueous environments.

The presence of a bromine atom and an amine group contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity :
    • The compound has been investigated for its potential as an antimicrobial agent. Studies suggest it possesses significant activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
    • Minimum Inhibitory Concentration (MIC) values indicate effectiveness at low concentrations, demonstrating its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Properties :
    • Preliminary studies have shown that derivatives of this compound can induce cytotoxicity in various cancer cell lines. For instance, it has been reported to inhibit tumor growth in xenograft models.
    • The compound's mechanism may involve interaction with specific molecular targets within cancer cells, leading to apoptosis or cell cycle arrest.
  • Other Biological Activities :
    • Beyond antimicrobial and anticancer effects, this compound is being explored for additional pharmacological properties, including anti-inflammatory and antioxidant activities.

Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
E. coli19
Staphylococcus aureus16
Candida albicans16

These results indicate that the compound is effective against both Gram-negative and Gram-positive bacteria as well as fungi, suggesting a versatile application in treating infections.

Anticancer Activity

In studies involving various cancer cell lines, the following IC50 values were observed:

Cell LineIC50 (µM)
A1725.77 ± 0.96
B16F105.03 ± 0.69
MDA-MB-2316.02 ± 0.08

These values demonstrate the compound's potential as a candidate for cancer therapy due to its low effective concentration required to inhibit cell growth.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may interact with enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and affecting downstream signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Chlorobenzo[b]thiophen-3-ylmethanamineChlorine instead of bromineDifferent halogen may affect biological activity
5-Iodobenzo[b]thiophen-3-ylmethanamineIodine instead of brominePotentially increased lipophilicity
5-Nitrobenzo[b]thiophen-3-ylmethanamineNitro group at the 5-positionMay exhibit different reactivity and toxicity

The distinct bromination pattern of this compound contributes to its specific biological activity profile, differentiating it from other halogenated derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride
Reactant of Route 2
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(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.